molecular formula C16H22ClN3O4S B2811765 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034324-50-8

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2811765
M. Wt: 387.88
InChI Key: MXLOTMJLDNUJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a pyrrolidine ring, a piperidine ring, a methylsulfonyl group, and a chloropyridinyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine and piperidine rings, the introduction of the methylsulfonyl group, and the attachment of the chloropyridinyl group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The presence of the pyrrolidine and piperidine rings, which are both five-membered nitrogen-containing heterocycles, could contribute to the three-dimensional structure of the molecule. The chloropyridinyl group could potentially participate in various chemical reactions due to the presence of the chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the chlorine atom in the chloropyridinyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfonyl group could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Research has focused on the synthesis of various derivatives of piperidin-4-yl methanone, employing different sulfonyl and acid chlorides, showcasing the compound's versatility in organic synthesis (Mallesha & Mohana, 2014).
  • Structural Analysis: Studies have characterized the crystal structure of compounds related to piperidin-4-yl methanone, indicating the importance of structural analysis in understanding these compounds' properties (Girish et al., 2008).

Pharmaceutical Applications

  • Antimicrobial Activity: Some derivatives have shown promising antimicrobial activities against pathogenic bacterial and fungal strains, suggesting potential pharmaceutical applications (Mallesha & Mohana, 2014).
  • Dipeptidyl Peptidase Inhibition: A related compound was examined as a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment, highlighting the compound's relevance in developing diabetes medications (Sharma et al., 2012).

Material Science Applications

  • Crystallography Studies: The crystal structures of related compounds have been extensively studied, providing insights into the molecular interactions and stability important in material science (Girish et al., 2008).

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research. Further studies could explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4S/c1-25(22,23)20-8-3-12(4-9-20)16(21)19-7-5-13(11-19)24-15-2-6-18-10-14(15)17/h2,6,10,12-13H,3-5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLOTMJLDNUJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

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